molecular formula C10H11BrN2O5 B12663723 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate CAS No. 85169-22-8

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate

Katalognummer: B12663723
CAS-Nummer: 85169-22-8
Molekulargewicht: 319.11 g/mol
InChI-Schlüssel: VSZRJUOHUCALQG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is an organic compound with the molecular formula C10H11BrN2O5 It is a derivative of benzoic acid and contains functional groups such as an amino group, a bromine atom, a nitro group, and a methoxyethyl ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate typically involves a multi-step process:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate can undergo various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitroso group (-NO) or a nitro group (-NO2) under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas (H2), palladium on carbon (Pd/C), tin (Sn), hydrochloric acid (HCl).

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Nucleophiles: Sodium methoxide (NaOCH3), sodium ethoxide (NaOEt).

Major Products

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Replacement of the bromine atom with other functional groups.

    Oxidation: Formation of nitroso or nitro derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like the amino and nitro groups can influence its reactivity and binding affinity to these targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Methoxyethyl 4-amino-3-bromo-5-nitrobenzoate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methoxyethyl ester group enhances its solubility and potential for use in various applications compared to its analogs.

Eigenschaften

CAS-Nummer

85169-22-8

Molekularformel

C10H11BrN2O5

Molekulargewicht

319.11 g/mol

IUPAC-Name

2-methoxyethyl 4-amino-3-bromo-5-nitrobenzoate

InChI

InChI=1S/C10H11BrN2O5/c1-17-2-3-18-10(14)6-4-7(11)9(12)8(5-6)13(15)16/h4-5H,2-3,12H2,1H3

InChI-Schlüssel

VSZRJUOHUCALQG-UHFFFAOYSA-N

Kanonische SMILES

COCCOC(=O)C1=CC(=C(C(=C1)Br)N)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.